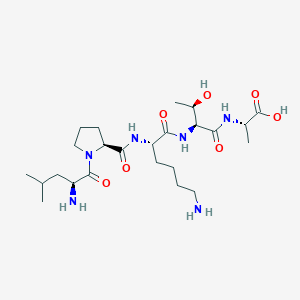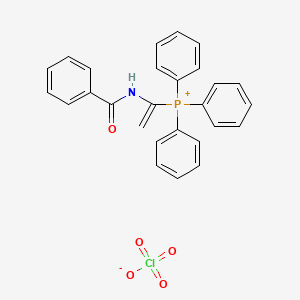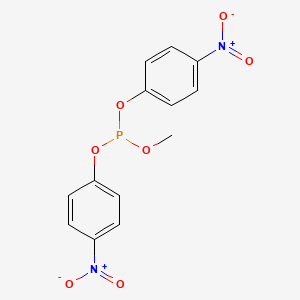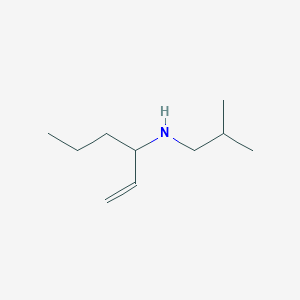![molecular formula C38H30P2 B12551942 [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) CAS No. 847950-01-0](/img/structure/B12551942.png)
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is a complex organophosphorus compound that features a unique structure with two diphenylphosphane groups connected via an ethene-1,2-diyl bridge and phenylene rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene-1,2-diyl and phenylene moieties. One common method involves the use of a Grignard reagent, where the diphenylphosphane is reacted with a halogenated precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and stringent purification processes to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial chemical processes.
Wirkmechanismus
The mechanism by which [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the ethene-1,2-diyl and phenylene moieties.
Bis(diphenylphosphino)methane: Similar in structure but with a methylene bridge instead of an ethene-1,2-diyl bridge.
1,2-Bis(diphenylphosphino)ethane: Contains an ethane bridge, differing from the ethene-1,2-diyl bridge in the target compound.
Uniqueness
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in forming stable metal complexes with unique reactivity profiles, distinguishing it from other similar ligands.
Eigenschaften
CAS-Nummer |
847950-01-0 |
|---|---|
Molekularformel |
C38H30P2 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[3-[2-(3-diphenylphosphanylphenyl)ethenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-5-17-33(18-6-1)39(34-19-7-2-8-20-34)37-25-13-15-31(29-37)27-28-32-16-14-26-38(30-32)40(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-30H |
InChI-Schlüssel |
IJOSNJRNYGBNLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=CC4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)

![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)

![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)






![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)

